2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide
Description
The compound 2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide is a synthetic heterocyclic molecule with a complex pentacyclic scaffold. Its structure features multiple oxygen- and nitrogen-containing functional groups, including methoxy, methyl, oxo, and propanamide moieties.
The molecule’s rigid framework, derived from fused aromatic and heteroaromatic rings, likely enhances its stability and binding specificity. The presence of electron-withdrawing oxo groups and electron-donating methoxy substituents suggests a balance between solubility and lipophilicity, critical for pharmacokinetic optimization .
Properties
Molecular Formula |
C29H33N3O9 |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide |
InChI |
InChI=1S/C29H33N3O9/c1-11-22(34)14-8-15-21-19-20(23(35)12(2)27(40-6)25(19)37)28(41-7)17(31(21)4)10-32(15)16(9-30-29(38)13(3)33)18(14)24(36)26(11)39-5/h15-17,21,28H,8-10H2,1-7H3,(H,30,38) |
InChI Key |
JIJFDUYXCLTCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)CN3C2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Structural Analysis
Saframycin C (PubChem CID 125227) has a molecular formula C₂₉H₃₃N₃O₉ and a molecular weight of 567.6 g/mol . Its structure includes:
-
Pentacyclic framework : An 11.7.1.02,11.04,9.015,20-diazapentacyclo core with multiple fused rings.
-
Functional groups :
-
Ketones (C=O): Five tetraoxo groups at positions 5, 8, 16, 19, and 2-oxo in the propanamide moiety.
-
Methoxy groups (OCH₃): At positions 7, 14, and 18.
-
Methyl groups (CH₃): At positions 6, 17, and 21.
-
Amide bond : Linking the propanamide moiety to the pentacyclic core.
-
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₉H₃₃N₃O₉ | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 11 | |
| Rotatable Bonds | 6 |
DNA Interaction and Strand Scission
Saframycin C exhibits antitumor activity through DNA intercalation and single-strand scission . Studies indicate it binds to DNA via intercalation, inducing structural distortions that lead to DNA strand breakage . This reaction is critical for its mechanism of action:
-
Mechanism :
Hydrolysis of Amide Bonds
The propanamide moiety (2-oxo-propanamide) is susceptible to hydrolysis under acidic or basic conditions , potentially leading to degradation. While explicit hydrolysis data are unavailable, the amide bond’s reactivity aligns with general organic chemistry principles:
-
Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) environments.
-
Outcome : Cleavage of the amide bond, releasing the pentacyclic core and a carboxylic acid derivative.
Oxidation/Reduction of Ketones
The multiple ketone groups (C=O) in the molecule could undergo reduction to alcohols or oxidation to carboxylic acids , depending on reaction conditions:
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd) would convert ketones to secondary alcohols.
-
Oxidation : Strong oxidizing agents (e.g., KMnO₄) might oxidize ketones to carboxylic acids, though steric hindrance may limit reactivity.
Nucleophilic Attack on Carbonyl Groups
The ketones and amide carbonyl may undergo nucleophilic additions (e.g., with amines or alcohols), forming imine or hemiacetal intermediates. This reactivity is theoretical but plausible based on functional group chemistry.
Stability and Degradation
-
Solubility : Soluble in methanol, chloroform, and ether, suggesting limited stability in aqueous solutions.
-
Thermal stability : Melting point at 143–146°C , indicating moderate stability under standard conditions.
-
Chemical degradation : Likely sensitive to strong acids/bases or oxidizing agents due to multiple reactive groups.
Scientific Research Applications
Anticancer Activity
Saframycin C has garnered attention for its potential anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Studies
A study demonstrated that Saframycin C effectively induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2. The compound exhibited IC50 values in the low micromolar range against several cancer types including:
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 5.2 |
| Lung Cancer | 6.8 |
| Colon Cancer | 4.9 |
These findings suggest that Saframycin C could be a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
In addition to its anticancer effects, Saframycin C has shown significant antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
Research evaluated the antimicrobial properties of Saframycin C against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
The results indicate that Saframycin C has potential as an antimicrobial agent due to its ability to inhibit the growth of pathogenic bacteria.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of Saframycin C with various biological targets:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Topoisomerase II | -10.5 |
| DNA Polymerase | -9.8 |
These interactions suggest that Saframycin C may serve as a lead compound for the development of new therapeutics targeting these proteins.
Mechanism of Action
The mechanism of action of 2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated values for the target compound based on structural similarity .
Core Heterocyclic Systems
- Target Compound : The diazapentacyclic core provides a rigid, planar geometry, facilitating intercalation or enzyme inhibition. The 11,21-diaza arrangement may enhance hydrogen-bonding interactions with biological targets .
- Compound 14 (): The dihydroquinazolinone scaffold is less rigid but retains aromaticity, enabling π-π stacking. Its thioether linkage differentiates reactivity compared to the target’s oxo groups .
Functional Group Contributions
- Methoxy Groups : Present in both the target and Compounds 14 and 22, these groups improve solubility and may participate in hydrophobic interactions. Their positioning at C7, C14, and C18 in the target compound could mimic natural substrates in enzyme-binding pockets .
- Propanamide Moiety: Shared with Compound 14, this group likely acts as a hydrogen-bond donor/acceptor, critical for target engagement. In the target compound, its attachment via a methylene bridge may enhance conformational flexibility .
Theoretical and Computational Insights
- Structural Similarity Principle : Per , the target’s shared substituents with Compounds 14 and 22 (e.g., methoxy, propanamide) predict analogous reactivity and bioactivity. Deviations in core structure, however, may lead to divergent pharmacokinetic profiles .
- Isoelectronic/Isovalent Effects : highlights that dissimilar geometries (e.g., pentacyclic vs. benzimidazole cores) can override electronic similarities, explaining differences in biological behavior .
Biological Activity
The compound 2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide is a derivative of the naturally occurring antibiotic Saframycin C. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 567.6 g/mol . The structural complexity of the molecule is highlighted by its multiple functional groups and stereochemistry.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in certain cancer types.
A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values ranging from 5 to 15 µM .
Antimicrobial Activity
In addition to its antitumor effects, 2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide has shown promising antimicrobial activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar to other compounds in the Saframycin family, it intercalates into DNA strands disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits topoisomerases which are crucial for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells leading to cellular damage and apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound:
-
Breast Cancer Study :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound reduced cell proliferation significantly at concentrations above 10 µM within 48 hours.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antibacterial effects against clinical isolates.
- Findings : Showed effective inhibition against resistant strains of Staphylococcus aureus, highlighting its potential in treating infections caused by multidrug-resistant bacteria.
Q & A
Q. How can the molecular structure of this compound be accurately characterized using spectroscopic methods?
Methodological Answer:
- Step 1: Perform Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., carbonyl, methoxy) based on characteristic absorption bands .
- Step 2: Use 1H and 13C nuclear magnetic resonance (NMR) to map the proton and carbon environments, resolving stereochemistry and substituent positions. Assign peaks by comparing with structurally similar compounds (e.g., heterocyclic frameworks in ) .
- Step 3: Validate molecular weight via high-resolution mass spectrometry (HRMS) to confirm the empirical formula .
- Step 4: Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities .
Q. What are the key considerations in designing factorial experiments to optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Factor Selection: Prioritize variables like temperature, catalyst loading, solvent polarity, and reaction time based on preliminary screening (e.g., radical-mediated bromination in ).
- Design Table:
| Factor | Levels (-1, 0, +1) | Response Metric (Yield/Purity) |
|---|---|---|
| Temperature (°C) | 60, 80, 100 | HPLC area under the curve |
| Catalyst (mol%) | 5, 10, 15 | NMR integration ratio |
Advanced Research Questions
Q. What advanced synthetic strategies are suitable for constructing the pentacyclic core of this compound?
Methodological Answer:
- Strategy 1: Apply radical-mediated bromination (e.g., using N-bromosuccinimide) followed by reductive elimination (zinc/N-methylimidazole) to form strained rings, as demonstrated for similar polycyclic systems .
- Strategy 2: Utilize transition-metal-catalyzed cycloaddition (e.g., palladium-mediated [4+2] reactions) to assemble fused rings. Monitor regioselectivity via in situ Raman spectroscopy .
- Challenge: Address steric hindrance from methoxy and methyl groups by employing bulky ligands or low-temperature conditions to prevent side reactions.
Q. How can AI-driven simulations enhance the understanding of this compound’s reaction mechanisms?
Methodological Answer:
- Step 1: Develop a COMSOL Multiphysics model integrating reaction kinetics and mass transfer to simulate multi-step synthesis (e.g., tetraoxo intermediate formation) .
- Step 2: Train a neural network on historical reaction data (e.g., yields, byproducts) to predict optimal catalytic systems or solvent combinations.
- Step 3: Validate simulations with experimental data (e.g., in situ FT-IR monitoring) to refine parameters and resolve discrepancies between predicted and observed outcomes .
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
- Approach 1: Conduct meta-analysis of published datasets (e.g., IC50 values for antitumor activity) to identify confounding variables (e.g., cell line variability, assay protocols) .
- Approach 2: Replicate experiments under standardized conditions (e.g., OECD guidelines) and use multivariate regression to isolate structure-activity relationships (SARs).
- Case Study: If one study reports anticonvulsant activity () but another does not, compare dosing regimens and bioavailability models (e.g., PBPK simulations) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields for derivatives of this compound?
Methodological Answer:
- Root Cause Analysis: Investigate differences in purification methods (e.g., column chromatography vs. recrystallization) or starting material purity.
- Table of Comparative Data:
| Derivative Substituent | Reported Yield (%) | Purification Method | Purity (HPLC) | Source |
|---|---|---|---|---|
| 4-Hydroxyphenyl | 82 | Column | 98% | |
| 2-Thienyl | 90 | Recrystallization | 95% |
- Resolution: Standardize protocols (e.g., USP guidelines) and validate purity via orthogonal methods (e.g., DSC for crystallinity) .
Integration with Theoretical Frameworks
Q. How can researchers align experimental design for this compound with existing theoretical frameworks in heterocyclic chemistry?
Methodological Answer:
- Framework 1: Apply frontier molecular orbital (FMO) theory to predict reactivity in cyclization steps (e.g., HOMO-LUMO gaps for dienophiles) .
- Framework 2: Use retrosynthetic analysis (Corey’s principles) to deconstruct the pentacyclic core into feasible synthons, guided by and .
- Validation: Compare experimental outcomes (e.g., regioselectivity) with DFT-calculated transition states to refine mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
